N-tert-butyl-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
Description
N-tert-butyl-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a pyridine-based acetamide derivative characterized by a trifluoromethyl group, a cyano substituent, a 4-methoxyphenyl ring, and a tert-butyl-acetamide side chain. Its synthesis likely involves coupling reactions between functionalized pyridine precursors and sulfanyl-acetamide intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
N-tert-butyl-2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-19(2,3)26-17(27)11-29-18-14(10-24)15(20(21,22)23)9-16(25-18)12-5-7-13(28-4)8-6-12/h5-9H,11H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIPIPNUKDSDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
a. 4-Fluorophenyl Analogue
- Compound: 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS: 618077-46-6) .
- Key Difference : Replaces the 4-methoxyphenyl group with a 4-fluorophenyl ring.
b. Thiophene-Substituted Analogue
- Compound: 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide .
- Key Difference : Substitutes 4-methoxyphenyl with a thiophene ring.
- Impact : The sulfur atom in thiophene enhances π-stacking interactions but may reduce solubility due to increased lipophilicity.
c. Adamantyl-Substituted Analogue
- Compound: 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide .
- Key Difference : Incorporates a bulky adamantyl group instead of tert-butyl.
Variations in the Acetamide Side Chain
a. Diethylacetamide Derivative
- Compound: 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide .
- Key Difference : Replaces tert-butyl with diethyl groups.
- Impact : Reduced steric bulk may lower metabolic stability compared to the tert-butyl variant.
b. Cycloheptyl-Cyano Substituent
- Compound: 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide .
- Key Difference: Features a cycloheptyl-cyano group instead of tert-butyl.
- Impact : Increased conformational flexibility and polarity, which might enhance solubility but reduce membrane permeability.
Pyrimidine-Based Analogues
Physicochemical and Pharmacokinetic Properties
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